molecular formula C10H16OSi B12511082 Dimethyl(2-phenylethoxy)silane

Dimethyl(2-phenylethoxy)silane

Cat. No.: B12511082
M. Wt: 180.32 g/mol
InChI Key: DVYUOQXRGHUWKE-UHFFFAOYSA-N
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Description

Dimethyl(2-phenylethoxy)silane is an organosilicon compound with the chemical formula C10H16OSi. It is a member of the silane family, which are silicon-based compounds often used in various industrial and scientific applications. The compound features a silicon atom bonded to two methyl groups and a 2-phenylethoxy group, making it a versatile reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2-phenylethoxy)silane can be synthesized through several methods. One common approach involves the hydrosilylation of styrene oxide with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production with minimal by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes or silanediols.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes and silanediols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dimethyl(2-phenylethoxy)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its excellent adhesion properties and thermal stability.

Mechanism of Action

The mechanism by which dimethyl(2-phenylethoxy)silane exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an excellent candidate for applications requiring long-term stability. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups on various substrates, leading to the formation of strong covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylphenylsilane
  • Diphenylsilane
  • Trimethylsilane

Uniqueness

Dimethyl(2-phenylethoxy)silane is unique due to its combination of a phenylethoxy group with two methyl groups attached to the silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Compared to other similar compounds, it offers enhanced stability and reactivity, particularly in the formation of carbon-silicon bonds.

Properties

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

IUPAC Name

dimethyl(2-phenylethoxy)silane

InChI

InChI=1S/C10H16OSi/c1-12(2)11-9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

DVYUOQXRGHUWKE-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)OCCC1=CC=CC=C1

Origin of Product

United States

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